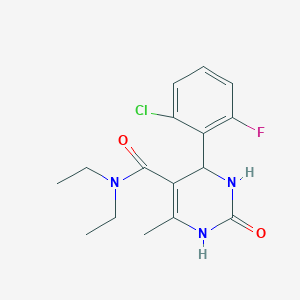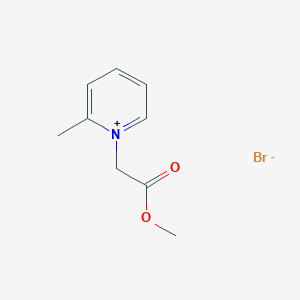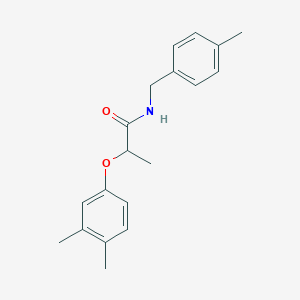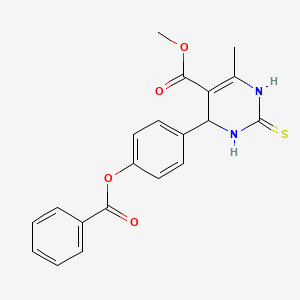
4-(2-chloro-6-fluorophenyl)-N,N-diethyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Vue d'ensemble
Description
The compound is a pyrimidine derivative, which is a class of compounds that are important in many biological processes. Pyrimidines are part of the structure of nucleotides, which are the building blocks of DNA and RNA .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in a molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the pyrimidine ring could potentially undergo reactions such as substitution or addition .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These could include measurements of melting point, boiling point, solubility, and spectral properties .Applications De Recherche Scientifique
Structure-Activity Relationship Studies
Investigations into the structure-activity relationships of related compounds have led to insights into the modification of pyrimidine derivatives to enhance oral bioavailability, cell-based activity, and gastrointestinal permeability. For example, substitutions at specific positions of the pyrimidine ring have been shown to affect activity significantly, indicating the critical nature of the carboxamide group for maintaining biological activity (Palanki et al., 2000).
Antimicrobial Activity
Novel derivatives of pyrimidine carboxamides have demonstrated significant antimicrobial activity, particularly against strains of Proteus vulgaris and Pseudomonas aeruginosa. These findings highlight the potential of such compounds in addressing antibiotic resistance and developing new antimicrobial therapies (Kolisnyk et al., 2015).
Antifungal and Antimycobacterial Effects
Pyrimidine derivatives have also shown promise in antifungal applications, with specific compounds synthesized to target fungal pathogens like Piricularia oryzae. The preventive effects observed in various plant diseases suggest the potential agricultural applications of these compounds (Konno et al., 1989). Additionally, certain pyrimidine derivatives exhibit potent antimycobacterial activity, providing a basis for developing treatments against tuberculosis (Elumalai et al., 2013).
Anticancer Applications
The synthesis of trifluoromethylated analogues of dihydroorotic acid from related pyrimidine compounds has expanded the potential applications of these derivatives in medicinal chemistry, including anticancer research. The introduction of trifluoromethyl groups and the exploration of stereochemistry offer new avenues for drug development (Sukach et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(2-chloro-6-fluorophenyl)-N,N-diethyl-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClFN3O2/c1-4-21(5-2)15(22)12-9(3)19-16(23)20-14(12)13-10(17)7-6-8-11(13)18/h6-8,14H,4-5H2,1-3H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXQKUQIYAXYPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(NC(=O)NC1C2=C(C=CC=C2Cl)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 11-(3-ethoxy-4-hydroxy-5-nitrophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4053036.png)
![(E)-3-[(4-methoxyphenyl)methylamino]-1-phenylprop-2-en-1-one](/img/structure/B4053044.png)
![1-[2-(ethylthio)pyrimidin-5-yl]-N-(2-methoxybenzyl)-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B4053047.png)
![N-benzyl-N-[3-(furan-2-yl)-3-(4-methylphenyl)propyl]propanamide](/img/structure/B4053054.png)
![N-[(1-adamantylamino)carbonothioyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4053064.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride](/img/structure/B4053067.png)
![1-isobutyl-N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B4053068.png)
![2-[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(1-phenylethyl)butanamide](/img/structure/B4053070.png)
![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride](/img/structure/B4053084.png)
![(2,4-Dichlorophenyl)-[4-(2-fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone](/img/structure/B4053090.png)

![4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 4-chlorobenzoate](/img/structure/B4053121.png)


